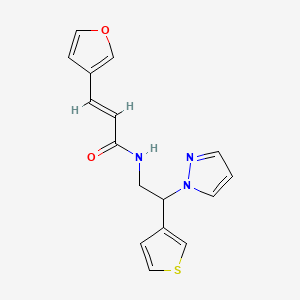

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide

Descripción general

Descripción

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes pyrazole, thiophene, and furan rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Acryloylation: The furan ring is then attached via an acryloylation reaction, where the furan derivative reacts with acryloyl chloride in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the furan-acrylamide derivative under suitable conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the carbonyl group of the acrylamide moiety, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can take place at the pyrazole ring, where nucleophiles like amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), thiols (RSH)

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring

Reduction: Alcohols from the reduction of the acrylamide carbonyl group

Substitution: Various substituted pyrazole derivatives

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide as an anticancer agent. For instance, derivatives of pyrazole and thiophene structures have shown significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. These compounds induce apoptosis through mechanisms involving the inhibition of anti-apoptotic proteins, thereby promoting cancer cell death .

DNA Interaction

The compound's interaction with DNA has been studied to understand its mechanism of action further. It exhibits nuclease activity, which can degrade plasmid DNA under specific conditions, suggesting its potential as a chemotherapeutic agent. The binding affinity towards calf thymus DNA has been quantified using UV–Vis spectroscopy, indicating strong interactions that could lead to effective therapeutic applications .

Synthesis Methodologies

The synthesis of this compound typically involves the Knoevenagel condensation reaction. This method allows for the formation of acrylamide derivatives through the reaction of appropriate aldehydes with amines in the presence of a catalyst:

This reaction has been optimized to yield high purity and yield of the desired compound, facilitating further biological testing and application development .

Antiviral Activity

Emerging research suggests that compounds similar to this compound may possess antiviral properties. Studies have shown that certain derivatives can inhibit viral proteases, which are crucial for viral replication. This opens avenues for developing antiviral drugs targeting diseases such as SARS-CoV-2 .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Preliminary studies indicate that related pyrazole and thiophene derivatives exhibit significant antibacterial effects against various pathogens, suggesting potential applications in treating infections .

Material Science Applications

In addition to biological applications, this compound can be utilized in materials science for developing functional materials due to its unique electronic properties stemming from its heterocyclic structure. These materials could be applied in organic electronics or sensors, where charge transport and sensitivity are critical .

Summary Table of Key Findings

Mecanismo De Acción

The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(pyridin-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzofuran-3-yl)acrylamide: Contains a benzofuran ring, offering different electronic properties.

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(indole-3-yl)acrylamide: Features an indole ring, which can enhance biological activity.

Uniqueness

The uniqueness of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide lies in its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and the development of new compounds with diverse biological activities.

Actividad Biológica

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a pyrazole ring, thiophene moieties, and a furan group, which contribute to its biological properties. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene and furan rings facilitate π-π stacking interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Exhibits activity against various bacterial and fungal strains.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the p53 pathway . The presence of the pyrazole moiety is particularly noted for its role in targeting cancer cell lines such as HCT116 colon carcinoma.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several pathogens. For example:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 15 |

| C. albicans | 12 |

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. The results indicate significant inhibition of pro-inflammatory cytokines, with stabilization percentages of human red blood cell membranes ranging from 86.70% to 99.25% . Such effects are crucial for developing treatments for inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study demonstrated that compounds similar to this compound effectively inhibited cell growth in multiple cancer lines, including lung and colon cancers .

- Evaluation of Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against resistant strains of bacteria, indicating a potential role in combating antibiotic resistance .

- In Vivo Studies : Animal models have shown promising results regarding the anti-inflammatory effects of this compound, suggesting its viability for treating conditions like arthritis and other inflammatory disorders .

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(3-2-13-4-8-21-11-13)17-10-15(14-5-9-22-12-14)19-7-1-6-18-19/h1-9,11-12,15H,10H2,(H,17,20)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIGZDUEKNGYRD-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.